N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-chlorobenzylamine with 3-methylimidazo[4,5-c]pyridine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)-3-methylimidazo[4,5-b]pyridine
- N-(2-Chlorobenzyl)-3-methylimidazo[4,5-d]pyrimidine
Uniqueness
N-(2-Chlorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
87035-18-5 |
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Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C14H13ClN4/c1-19-9-18-12-6-7-16-14(13(12)19)17-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
IHMOMQNGJPIWLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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